molecular formula C15H27NS B179050 11-(1H-pyrrol-1-yl)undecane-1-thiol CAS No. 141779-05-7

11-(1H-pyrrol-1-yl)undecane-1-thiol

Cat. No.: B179050
CAS No.: 141779-05-7
M. Wt: 253.4 g/mol
InChI Key: JJDNIFVXOIKYCT-UHFFFAOYSA-N
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Description

11-(1H-pyrrol-1-yl)undecane-1-thiol is a derivative of pyrrole that forms a self-assembled monolayer with terminal pyrrol groups. These pyrrol groups facilitate the formation of a conductive monolayer on various surfaces . The compound is known for its ability to create conductive layers, making it valuable in various scientific and industrial applications.

Scientific Research Applications

11-(1H-pyrrol-1-yl)undecane-1-thiol has several scientific research applications:

Safety and Hazards

PUT is classified as an Eye Irritant (2), Skin Irritant (2), Skin Sensitizer (1), and Specific Target Organ Toxicity - Single Exposure (3) . The target organs are the respiratory system .

Future Directions

The future directions of PUT research could involve its use in micro-contact printing techniques due to its ability to form a self-assembled monolayer (SAM) on the gold surface .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(1H-pyrrol-1-yl)undecane-1-thiol typically involves the reaction of pyrrole with an appropriate alkyl halide, followed by the introduction of a thiol group. The reaction conditions often include the use of a base to deprotonate the pyrrole, allowing it to react with the alkyl halide. The thiol group is then introduced through a nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(1H-pyrrol-1-yl)undecane-1-thiol is unique due to its ability to form conductive monolayers with terminal pyrrol groups. This property makes it particularly valuable in applications requiring conductive surfaces, such as in micro-contact printing and the development of conductive coatings .

Properties

IUPAC Name

11-pyrrol-1-ylundecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NS/c17-15-11-7-5-3-1-2-4-6-8-12-16-13-9-10-14-16/h9-10,13-14,17H,1-8,11-12,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDNIFVXOIKYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30599856
Record name 11-(1H-Pyrrol-1-yl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141779-05-7
Record name 11-(1H-Pyrrol-1-yl)undecane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30599856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 141779-05-7
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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